BIIE0246 [(S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6h)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]argininamide] is a non-peptide, low molecular weight, selective antagonist for the Neuropeptide Y Y2 receptor (Y2R) []. It is a valuable pharmacological tool used to investigate the role of Y2 receptors in various physiological processes in both in vitro and in vivo studies [, , , , , , , ]. BIIE0246 exhibits high selectivity for Y2R over other NPY receptor subtypes like Y1, Y4, and Y5 [, , ].
BIIE0246 possesses a complex structure due to its non-peptide nature and its design as a C-terminal mimic of NPY []. Specific structural details are crucial for its interaction with the Y2 receptor []. The molecule includes a guanidine group, which plays a critical role in binding with acidic amino acids in the Y2R [].
BIIE0246 acts as a competitive antagonist at the Y2 receptor [, ]. It binds to the receptor, preventing the natural agonists, NPY and PYY, from binding and activating the receptor [, , , ]. This action leads to the inhibition of downstream signaling pathways associated with Y2R activation. Some studies have suggested a pseudo-irreversible binding of BIIE0246 and its analogs at the Y2R, making it a highly effective antagonist [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9